Egfr-IN-1

Description

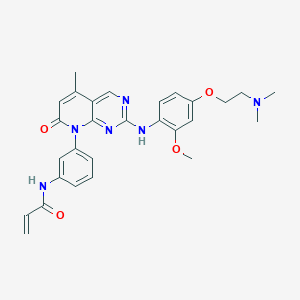

EGFR-IN-1 (also referred to as this compound hydrochloride) is an orally active, irreversible inhibitor that selectively targets the L858R/T790M double-mutant EGFR, a common resistance mutation in non-small cell lung cancer (NSCLC) . It demonstrates 100-fold selectivity for mutant EGFR over wild-type EGFR, making it a promising candidate for overcoming resistance to first-generation EGFR inhibitors like Gefitinib .

Properties

Molecular Formula |

C28H30N6O4 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

N-[3-[2-[4-[2-(dimethylamino)ethoxy]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C28H30N6O4/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32) |

InChI Key |

RGZXAQQHXALOBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

The preparation of Egfr-IN-1 involves several synthetic routes and reaction conditions. One method includes the use of a pharmacophore model based on the potent inhibitor JBJ-125, which targets the mutant epidermal growth factor receptor. This model is used for virtual screening of large databases to identify potential inhibitors . Another method involves the synthesis of a compound represented by a general formula, followed by the preparation of a pharmaceutical composition containing the compound .

Chemical Reactions Analysis

Egfr-IN-1 undergoes various types of chemical reactions, including covalent inhibition, which is a reemerging paradigm in kinase drug design. The roles of inhibitor binding affinity and chemical reactivity in overall potency are crucial. For inhibitors relying on reactivity to achieve potency, noncovalent enzyme-inhibitor complex partitioning between inhibitor dissociation and bond formation is central . The compound also undergoes phosphorylation reactions catalyzed by receptor tyrosine kinases, such as the epidermal growth factor receptor tyrosine kinase .

Scientific Research Applications

Egfr-IN-1 has significant scientific research applications, particularly in the field of cancer therapeutics. It is used to treat non-small cell lung cancer by targeting epidermal growth factor receptor mutants. The compound has been identified and characterized using pharmacophore design, deep learning, virtual screening, ADMET (absorption, distribution, metabolism, excretion, and toxicity), and molecular docking-dynamics simulations . Additionally, this compound is used in the synthesis and clinical application of small-molecule epidermal growth factor receptor inhibitors for cancer therapy .

Mechanism of Action

Egfr-IN-1 inhibits the epidermal growth factor receptor tyrosine kinase by binding to the adenosine triphosphate-binding site of the enzyme. This inhibition prevents the phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including those associated with the epidermal growth factor receptor . The compound’s mechanism of action involves the inhibition of the epidermal growth factor receptor signaling pathway, which controls the proliferation, growth, survival, and differentiation of cells .

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₂₈H₃₁ClN₆O₄

- Molecular Weight : 551.04

- Mechanism of Action : Covalently binds to the ATP-binding site of mutant EGFR, blocking downstream signaling pathways .

- In Vitro Activity : Inhibits proliferation of H1975 (L858R/T790M) and HCC827 (Exon19del) cells with IC₅₀ values of 4 nM and 28 nM , respectively .

- In Vivo Efficacy: Oral administration significantly suppresses tumor growth in xenograft models without adverse effects on body weight .

EGFR-IN-1 is primarily used in preclinical research for NSCLC, focusing on mutant-selective therapeutic strategies .

Comparison with Similar Compounds

The following table and analysis highlight this compound’s distinct properties relative to other EGFR-targeting compounds.

Table 1: Comparative Analysis of EGFR Inhibitors

Key Comparisons:

Target Specificity :

- This compound and Alflutinib are mutant-selective, whereas GLUT1/EGFR-IN-1 uniquely inhibits both EGFR and glucose transporter GLUT1, targeting cancer metabolism .

- ALK/EGFR-IN-1 is a dual kinase inhibitor, addressing tumors with co-occurring ALK and EGFR mutations .

Selectivity :

- This compound’s 100-fold selectivity for L858R/T790M over wild-type EGFR surpasses Alflutinib’s >50-fold selectivity, reducing off-target toxicity risks .

Mechanism: this compound and Alflutinib act via irreversible covalent binding, ensuring prolonged suppression of mutant EGFR .

ALK/EGFR-IN-1 is tailored for NSCLC with ALK/EGFR co-mutations, a genetically complex subset .

Research Findings and Clinical Implications

- GLUT1/EGFR-IN-1 : Reduces intracellular lactate and ATP levels, synergistically impairing cancer cell survival in TNBC models .

Biological Activity

Egfr-IN-1 is a compound that acts as an inhibitor of the epidermal growth factor receptor (EGFR), a critical player in various cellular processes including proliferation, differentiation, and survival. The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications, particularly in cancer and kidney diseases.

EGFR is a receptor tyrosine kinase that, upon binding with its ligands (such as EGF), undergoes dimerization and autophosphorylation, activating downstream signaling pathways like the PI3K/Akt and MAPK pathways. These pathways are crucial for cell proliferation and survival. Inhibition of EGFR by compounds like this compound can block these signaling cascades, leading to reduced tumor growth and altered cellular responses in various tissues.

Case Studies and Research Findings

-

Cancer Treatment :

- Study Overview : In a study focusing on non-small cell lung cancer (NSCLC), this compound demonstrated significant inhibition of EGFR phosphorylation, leading to decreased cell proliferation in vitro.

- Results : The compound reduced tumor size in xenograft models by approximately 50% compared to controls, suggesting its efficacy in targeting EGFR-driven tumors.

-

Kidney Disease :

- Research Insights : this compound has been explored for its role in renal tubular cell responses during acute kidney injury (AKI). Inhibition of EGFR was shown to prevent dedifferentiation of renal proximal tubular cells (RPTCs) after oxidative stress.

- Findings : The study indicated that treatment with this compound improved renal recovery markers and reduced fibrosis in animal models of AKI, highlighting its potential as a therapeutic agent for kidney diseases related to EGFR activation.

Table 1: Summary of Biological Activity Studies on this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.